
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the introduction of an azido group to an isovaleric acid derivative. One common method is the nucleophilic substitution reaction where a halogenated isovaleric acid derivative reacts with sodium azide under mild conditions. The resulting azido compound is then treated with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
化学反应分析
Types of Reactions
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Phosphines are commonly used in the Staudinger reaction.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Iminophosphoranes and other substituted products.
科学研究应用
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or participating in click chemistry reactions.
相似化合物的比较
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
2-Azidoacetic Acid: Similar structure but with different functional groups and reactivity.
Azidomethylbenzene: Used in similar applications but with a different core structure.
Uniqueness
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is unique due to its specific combination of an azido group with an isovaleric acid backbone and a cyclohexylammonium counterion. This combination provides distinct reactivity and solubility properties, making it suitable for specialized applications in synthesis and material science.
属性
分子式 |
C11H22N4O2 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |
InChI 键 |
YMXXCNHHCIMTCV-VWMHFEHESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
规范 SMILES |
CC(C)C(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
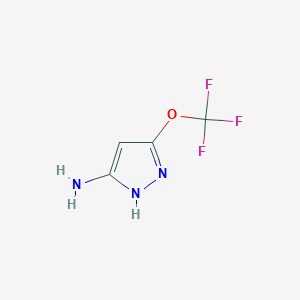
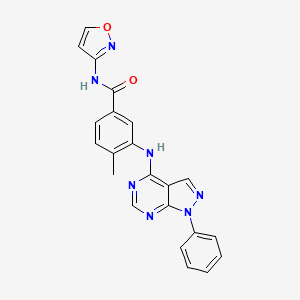
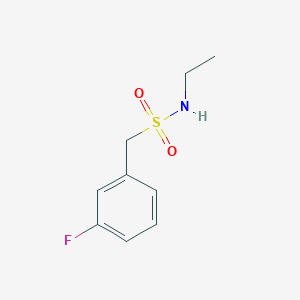


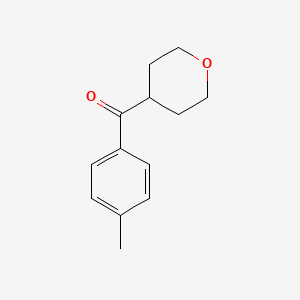
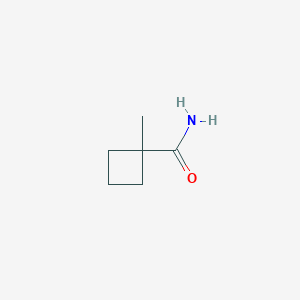


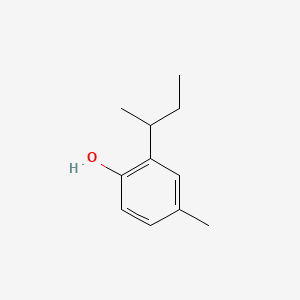
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
